molecular formula C8H17N3O2S B14914415 2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane

2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane

Katalognummer: B14914415
Molekulargewicht: 219.31 g/mol
InChI-Schlüssel: HEAMHJRLQCEWFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a cyano compound with a sulfamoyl amine derivative. The reaction conditions often include the use of solvents like acetone, dichloromethane, or methanol, and may require specific temperatures and catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Analyse Chemischer Reaktionen

Types of Reactions

2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane is unique due to its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H17N3O2S

Molekulargewicht

219.31 g/mol

IUPAC-Name

2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane

InChI

InChI=1S/C8H17N3O2S/c1-7(2)11(4)14(12,13)10-6-8(3)5-9/h7-8,10H,6H2,1-4H3

InChI-Schlüssel

HEAMHJRLQCEWFG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C)S(=O)(=O)NCC(C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.